Heptachlorobornane Contributes Disproportionately to the Acute Toxicity of Technical Toxaphene
2,2,5‑endo,6‑exo,8,9,10‑Heptachlorobornane (Parlar 32) and its four monochloro‑derivatives collectively account for a major fraction of the acute lethality of technical toxaphene. In a systematic structure‑toxicity study, the octachlorobornanes formed by introducing chlorine at positions 3‑exo, 5‑exo, or 10 of the parent heptachlorobornane exhibited reduced toxicity relative to the parent congener itself, following the rank order: 9‑chloro‑ > 8‑chloro‑ > parent heptachlorobornane (B) > 3‑exo‑, 5‑exo‑, or 10‑chloro‑octachlorobornane [1][2].
| Evidence Dimension | Relative acute toxicity to mice, houseflies (Musca domestica), and goldfish based on chlorine addition pattern |
|---|---|
| Target Compound Data | Parent heptachlorobornane (B, Parlar 32) defines the baseline toxicity from which all other octachlorobornane derivatives are compared; its toxicity is exceeded only by the 9‑chloro derivative. |
| Comparator Or Baseline | Octachlorobornanes with chlorine introduced at 3‑exo, 5‑exo, 8, 9, or 10 position; the 3‑exo‑, 5‑exo‑, and 10‑chloro derivatives show lower toxicity than the parent heptachlorobornane. |
| Quantified Difference | Toxicity rank order (most → least): 9‑chloro > 8‑chloro > parent heptachlorobornane (B) > 3‑exo‑, 5‑exo‑, or 10‑chloro. The parent heptachlorobornane plus its four octachloro‑derivatives account for up to 23% of total GLC‑electron‑capture response of technical toxaphene and a major portion of its acute lethality. |
| Conditions | Intraperitoneal injection in mice; topical application or feeding assays on houseflies; aqueous exposure on goldfish (Casida laboratory, University of California, Berkeley, 1977). |
Why This Matters
For laboratories modeling toxaphene hazard or screening congener‑specific toxicity, Parlar 32 is the only single congener that captures the primary toxic driver of the whole mixture, while purchasing octachlorobornane standards such as the 3‑exo‑ or 10‑chloro derivatives overestimates the toxic potency of a higher‑chlorinated fraction.
- [1] Saleh, M. A., Turner, W. V., & Casida, J. E. (1977). Polychlorobornane components of toxaphene: structure‑toxicity relations and metabolic reductive dechlorination. Science, 198(4323), 1256–1258. https://doi.org/10.1126/science.929197 View Source
- [2] Turner, W. V., Engel, J. L., & Casida, J. E. (1977). Toxaphene components and related compounds: preparation and toxicity of some hepta‑, octa‑, and nonachlorobornanes, hexa‑ and heptachlorobornenes, and a hexachlorobornadiene. Journal of Agricultural and Food Chemistry, 25(6), 1394–1401. https://doi.org/10.1021/jf60214a050 View Source
